![molecular formula C10H5F3N4 B1621458 2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 7089-17-0](/img/structure/B1621458.png)

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile

Descripción general

Descripción

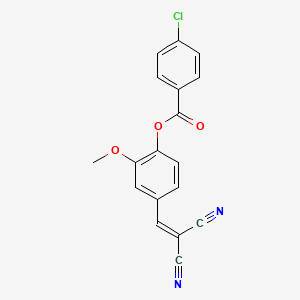

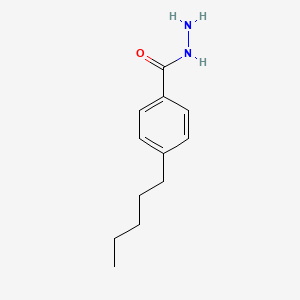

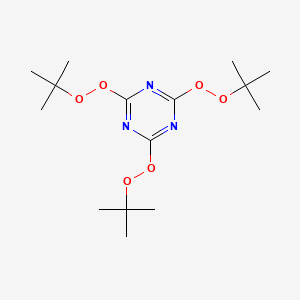

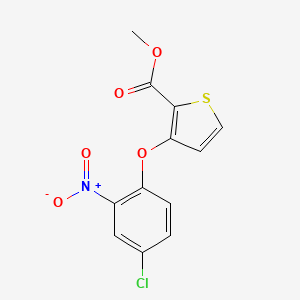

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile is a chemical compound with the molecular formula C10H5F3N4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC(F)(F)C1=CC=CC(NN=C(C#N)C#N)=C1 . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazono group and a malononitrile group.Physical and Chemical Properties Analysis

The molecular weight of this compound is 238.17 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Colorimetric Analysis

2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile has been utilized in colorimetric analysis. A novel reaction-based colorimetric signaling probe was developed for the selective analysis of malononitrile. This probe showed a significant color change from yellow to violet due to its CH-acidity, demonstrating its potential for convenient analysis in chemical and industrial applications (Kim et al., 2020).

Anticancer Activity

There is significant research on the synthesis of substituted pyrazole derivatives from malononitrile, which includes this compound. These derivatives have been screened for their anticancer activities against various cancer cell lines, showing promising results (Abdelgawad et al., 2013); (Abdelgawad et al., 2014).

Antimicrobial Activities

Novel thiazoles synthesized from 2-(4-Phenylthiazol-2(3H)-ylidene)-malononitrile, related to this compound, have shown significant antimicrobial activities. These compounds have demonstrated a correlation between their hydrophobicity and antimicrobial activity (Al-Mousawi et al., 2016).

Fluorescent Chemosensor

A new molecule, 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile, closely related to this compound, has been synthesized for use as a highly selective fluorescent turn-on chemosensor for cyanide anion detection. This sensor is capable of detecting changes in UV-vis and fluorescence spectra upon interaction with cyanide, indicating its potential in analytical chemistry (Chen et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4/c11-10(12,13)7-1-3-8(4-2-7)16-17-9(5-14)6-15/h1-4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGZASZXLDMQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381823 | |

| Record name | [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7089-17-0 | |

| Record name | [4-(Trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)